molecular formula C14H21N B3152611 1-(4-Cyclohexylphenyl)ethanamine CAS No. 74067-98-4

1-(4-Cyclohexylphenyl)ethanamine

Cat. No.: B3152611
CAS No.: 74067-98-4
M. Wt: 203.32 g/mol
InChI Key: OKHUAJLXSDHXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyclohexylphenyl)ethanamine is a substituted phenethylamine derivative characterized by a cyclohexyl group attached to the para position of the phenyl ring and an ethanamine (-CH2CH2NH2) side chain. The cyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor interactions compared to simpler aryl-substituted ethanamines .

Properties

IUPAC Name

1-(4-cyclohexylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHUAJLXSDHXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Cyclohexylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with p-cresol in the presence of aluminum chloride and phosphorus trichloride at elevated temperatures . Another method includes the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of 1-(4-Cyclohexylphenyl)ethanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclohexylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halides, electrophiles, and appropriate solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

1-(4-Cyclohexylphenyl)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • 1-(4-Chlorophenyl)ethanamine : The chlorine atom in this analog is electron-withdrawing, reducing electron density on the phenyl ring. This contrasts with the electron-donating cyclohexyl group in 1-(4-cyclohexylphenyl)ethanamine, which may enhance stability against electrophilic attack. Chlorophenyl derivatives are often precursors in pharmaceuticals, whereas cyclohexyl-substituted compounds may exhibit improved membrane permeability due to increased lipophilicity .
  • 2-(2,5-Dimethoxyphenyl)ethanamine (2C-H): This compound has methoxy groups at the 2- and 5-positions, enabling π-stacking interactions and altered receptor binding.

Structural Modifications in Cyclic Systems

  • 1-(4-Chlorophenyl)cyclopentylmethanamine : The cyclopentyl ring adds conformational rigidity compared to the cyclohexyl group. Cyclohexyl’s chair conformation may enhance steric shielding of the amine group, affecting metabolic pathways (e.g., resistance to oxidative deamination) .
  • 1-Cyclohexene-1-ethanamine : The unsaturated cyclohexene ring introduces planarity and reactivity (e.g., susceptibility to Diels-Alder reactions), unlike the fully saturated cyclohexyl group in the target compound. This difference impacts stability and synthetic routes .

Pharmacological and Legal Considerations

  • Phencyclidine (PCP) Analogs: Compounds like 1-[1-(2-thienyl)-cyclohexyl]piperidine (TCP) share structural motifs with 1-(4-cyclohexylphenyl)ethanamine, particularly the cyclohexyl and aryl groups. These analogs are Schedule I controlled substances due to NMDA receptor antagonist activity.
  • 2C Series (e.g., 2C-E, 2C-I): These psychedelic phenethylamines feature methoxy and halogen substituents.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted)
1-(4-Cyclohexylphenyl)ethanamine C14H21N 203.33 Cyclohexyl, para-phenyl ~3.5
1-(4-Chlorophenyl)ethanamine C8H10ClN 155.63 Chlorine, para-phenyl ~2.1
2-(2,5-Dimethoxyphenyl)ethanamine C10H15NO2 181.23 2,5-Dimethoxy ~1.8
1-(4-Chlorophenyl)cyclopentylmethanamine C12H15ClN 208.71 Chlorophenyl, cyclopentyl ~2.9

Table 2: Pharmacological and Regulatory Status

Compound Name Receptor Affinity Legal Status (Example: WV, USA)
1-(4-Cyclohexylphenyl)ethanamine Unknown (structural NMDA analogy) Not explicitly regulated
2C-E 5-HT2A agonist Schedule I
PCP NMDA antagonist Schedule II

Biological Activity

1-(4-Cyclohexylphenyl)ethanamine, also known as a phenethylamine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

1-(4-Cyclohexylphenyl)ethanamine is characterized by a cyclohexyl group attached to a phenyl ring, which is further linked to an ethanamine moiety. This configuration imparts distinct steric and electronic properties that influence its reactivity and interactions with biological targets.

The biological activity of 1-(4-Cyclohexylphenyl)ethanamine is primarily attributed to its ability to interact with various neurotransmitter systems. Research indicates that it may modulate the activity of neurotransmitter receptors, potentially influencing mood and behavior. The compound's mechanism likely involves:

  • Binding to Receptors : It can bind to specific receptors, such as serotonin and dopamine receptors, altering their signaling pathways.
  • Enzyme Interaction : The compound may also interact with certain enzymes, affecting their catalytic activity and leading to downstream biological effects.

Neurotransmitter Modulation

Studies have suggested that 1-(4-Cyclohexylphenyl)ethanamine exhibits significant effects on neurotransmitter systems. This includes potential antidepressant-like effects through the modulation of serotonin levels. Its structural similarity to other psychoactive compounds allows for interactions that may enhance or inhibit neurotransmitter release.

Pharmacological Studies

Pharmacological investigations have demonstrated various effects:

  • Mood Enhancement : Preliminary studies suggest potential antidepressant properties, warranting further investigation into its efficacy in treating mood disorders.
  • Anxiolytic Effects : Some studies indicate possible anxiolytic effects, making it a candidate for anxiety treatment research.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 1-(4-Cyclohexylphenyl)ethanamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylphenyl)ethanamineMethyl group instead of cyclohexylDifferent steric hindrance and electronic effects
1-(4-Phenyl)ethanamineLacks cyclohexyl groupAltered chemical reactivity and biological activity
2-(4-Cyclohexylphenyl)ethanamineCyclohexyl at a different positionVariation in binding characteristics
PhenylethylamineParent compound without cyclohexylSimpler structure affecting reactivity

The presence of the cyclohexyl group in 1-(4-Cyclohexylphenyl)ethanamine contributes significantly to its unique binding affinities and biological activities compared to these analogs.

Case Studies and Research Findings

Research has employed various methodologies to investigate the biological activities of this compound:

  • In Vitro Studies : Cell line assays have shown that 1-(4-Cyclohexylphenyl)ethanamine can influence cell signaling pathways associated with mood regulation.
  • Animal Models : Behavioral studies in rodents have indicated potential antidepressant-like effects, supporting its role as a candidate for further pharmacological development.

Table of Research Findings

Study TypeFindings
In VitroModulation of serotonin receptor activity
Animal ModelAntidepressant-like effects observed
Docking SimulationsPredicted binding affinities with various receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Cyclohexylphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(4-Cyclohexylphenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.